molecular formula C12H14O2S B14329528 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one CAS No. 106665-16-1

3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one

Katalognummer: B14329528
CAS-Nummer: 106665-16-1
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: JSUKJRCFWRBKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O2S. It is a cyclohexanone derivative featuring a hydroxyl group and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Temperature: Varies depending on the reaction, typically from room temperature to reflux conditions

Major Products

    Oxidation: Formation of 3-oxo-2-(phenylsulfanyl)cyclohexan-1-one

    Reduction: Formation of 3-hydroxy-2-(phenylsulfanyl)cyclohexanol

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and phenylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-2-(methylsulfanyl)cyclohexan-1-one
  • 3-Hydroxy-2-(ethylsulfanyl)cyclohexan-1-one
  • 3-Hydroxy-2-(phenylsulfanyl)cyclopentan-1-one

Uniqueness

3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

106665-16-1

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

3-hydroxy-2-phenylsulfanylcyclohexan-1-one

InChI

InChI=1S/C12H14O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2

InChI-Schlüssel

JSUKJRCFWRBKJP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C(=O)C1)SC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.